2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine chemical properties
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine chemical properties
This technical guide provides an in-depth analysis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry to modulate physicochemical properties and metabolic stability in drug candidates.
Executive Summary
2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS: 1257293-61-0) is a sterically hindered, bifunctional piperazine derivative.[1] It features a gem-dimethyl group at the C2 position and a polar methylsulfonylethyl tail at the N1 position. This specific substitution pattern serves two critical roles in drug design:
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Conformational Restriction: The gem-dimethyl group (Thorpe-Ingold effect) locks the piperazine ring into a preferred chair conformation, reducing the entropic penalty of binding to protein targets.
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Metabolic Stability: The steric bulk adjacent to the N1 nitrogen protects the amine from oxidative dealkylation and reduces the formation of reactive metabolites.
This compound is primarily employed as an intermediate in the synthesis of kinase inhibitors and GPCR ligands, where the sulfone moiety acts as a hydrogen bond acceptor and solubility enhancer.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Identification
| Parameter | Specification |
| IUPAC Name | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine |
| CAS Number | 1257293-61-0 |
| Molecular Formula | C₉H₂₀N₂O₂S |
| Molecular Weight | 220.33 g/mol |
| SMILES | CS(=O)(=O)CCN1C(C)(C)CNCC1 |
| Appearance | Off-white solid or viscous semi-solid |
Predicted Physicochemical Profile
Note: Values are derived from structure-activity relationship (SAR) data of analogous piperazines.
| Property | Value | Technical Insight |
| LogP (Octanol/Water) | ~ -0.1 to 0.3 | The polar sulfone offsets the lipophilic dimethyl/ethyl groups, aiming for a "drug-like" range. |
| pKa (N4 - Secondary) | 9.2 ± 0.5 | Highly basic; primary site for salt formation (e.g., HCl, Tosylate). |
| pKa (N1 - Tertiary) | 6.5 ± 0.5 | Reduced basicity due to steric hindrance and the electron-withdrawing effect of the sulfone β-position. |
| Topological Polar Surface Area (TPSA) | ~ 55 Ų | 34 Ų (Sulfone) + 3 Ų (Tertiary Amine) + 12 Ų (Secondary Amine). Good membrane permeability. |
Structural Analysis & Reactivity
The Gem-Dimethyl Effect
The 2,2-dimethyl substitution is the defining feature of this molecule. Unlike a standard piperazine, the bulky methyl groups at C2 create significant steric crowding around the N1 nitrogen.
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Synthetic Consequence: The N1 nitrogen is a poor nucleophile compared to the unhindered N4 nitrogen.
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Biological Consequence: The steric bulk prevents cytochrome P450 enzymes from accessing the α-carbons, significantly increasing the metabolic half-life of drugs containing this motif.
The Sulfone Tail
The 2-(methylsulfonyl)ethyl group acts as a "polar anchor." Unlike sulfonamides, the sulfone is chemically inert under physiological conditions but serves as a strong hydrogen bond acceptor. It is often used to replace solvent-exposed morpholine or piperidine rings to improve aqueous solubility without introducing a basic center that could lead to hERG channel inhibition.
Synthesis & Manufacturing Protocols
Synthesizing the N1-substituted isomer (the target) is chemically challenging because the N4 nitrogen is kinetically more nucleophilic. Direct alkylation of 2,2-dimethylpiperazine yields the wrong isomer (N4-substituted). Therefore, a Protection-Alkylation-Deprotection strategy is required.
Synthetic Pathway Diagram
Caption: Regioselective synthesis pathway prioritizing the hindered N1 alkylation via N4 protection.
Detailed Experimental Protocol
Objective: Synthesis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine with >98% regiochemical purity.
Step 1: Regioselective Protection (Synthesis of 4-Boc-2,2-dimethylpiperazine)
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Dissolution: Dissolve 2,2-dimethylpiperazine (1.0 eq) in Dichloromethane (DCM) (10 vol).
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) dropwise over 30 minutes. Note: Using a slight deficit of Boc₂O ensures the unhindered N4 reacts exclusively, leaving the hindered N1 free.
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Workup: Wash with water, dry over Na₂SO₄, and concentrate. The product is the N4-Boc derivative.
Step 2: Michael Addition (The Critical Step)
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Reagents: Dissolve the N4-Boc intermediate (1.0 eq) in Ethanol or Toluene. Add Methyl Vinyl Sulfone (1.5 eq).
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Catalysis: Due to the steric hindrance at N1, thermal energy is required. Heat the reaction to reflux (80–110°C) for 12–24 hours.
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Monitoring: Monitor by LC-MS. If conversion is slow, add a Lewis acid catalyst (e.g., LiClO₄) or use a sealed tube at higher temperature.
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Isolation: Concentrate the solvent. The residue contains the protected target.
Step 3: Deprotection & Isolation
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Acidolysis: Dissolve the residue in 4M HCl in Dioxane (5 vol). Stir at room temperature for 2 hours.
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Precipitation: The product may precipitate as the dihydrochloride salt.
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Free Basing: To obtain the free base, dissolve the salt in minimum water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1).
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Final Purification: Recrystallize from Ethyl Acetate/Hexane or purify via neutral alumina chromatography.
Applications in Drug Discovery[2]
This molecule is a "privileged structure" fragment. Researchers utilize it to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.
| Application Area | Mechanism of Action |
| Kinase Inhibitors | Used as the solvent-exposed tail (e.g., replacing the piperazine of Palbociclib analogs) to improve solubility and reduce clearance. |
| GPCR Antagonists | The gem-dimethyl group restricts the conformational space, potentially locking the molecule in a bioactive conformation that fits specific receptor pockets. |
| Fragment-Based Design | Used as a high-sp3 fraction building block to escape "flatland" (aromatic-heavy chemical space), improving selectivity. |
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for alkyl-piperazines and sulfones.
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Hazards:
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to CO₂ absorption (carbamate formation).
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Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved from [Link]
- Journal of Medicinal Chemistry (1995).Synthesis and SAR of Piperazine-based Kinase Inhibitors (General Reference for Gem-Dimethyl Effect).
